Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester
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Overview
Description
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester is a complex organic compound with the molecular formula C15H13ClN2O4. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chloro, cyano, and methoxy groups, linked to an ethyl ester of acetic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester typically involves multiple stepsThe final step involves the esterification of the acetic acid derivative with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The chloro, cyano, and methoxy groups on the quinoline ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Acetic acid, chloro-, ethyl ester: Lacks the quinoline ring and other substituents.
Acetic acid, methoxy-, ethyl ester: Contains a methoxy group but lacks the quinoline ring and other substituents.
Uniqueness
The unique combination of the quinoline ring with chloro, cyano, and methoxy substituents, along with the ethyl ester group, distinguishes acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H13ClN2O4 |
---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)oxyacetate |
InChI |
InChI=1S/C15H13ClN2O4/c1-3-21-14(19)8-22-13-4-10-11(5-12(13)20-2)18-7-9(6-17)15(10)16/h4-5,7H,3,8H2,1-2H3 |
InChI Key |
HIJSNBKEGVGLJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC |
Origin of Product |
United States |
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